epi-12-palmatoside G

Catalog No.
S13252215
CAS No.
960496-89-3
M.F
C25H32O10
M. Wt
492.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
epi-12-palmatoside G

CAS Number

960496-89-3

Product Name

epi-12-palmatoside G

IUPAC Name

(2R,4aR,6aR,10aS,10bS)-2-(furan-3-yl)-10b-methyl-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-4,7-dione

Molecular Formula

C25H32O10

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C25H32O10/c1-24-9-15(13-6-8-32-11-13)34-22(31)14(24)5-7-25(17(24)3-2-4-18(25)27)12-33-23-21(30)20(29)19(28)16(10-26)35-23/h2,4,6,8,11,14-17,19-21,23,26,28-30H,3,5,7,9-10,12H2,1H3/t14-,15+,16+,17-,19+,20-,21+,23+,24+,25-/m0/s1

InChI Key

YROXDMYKXGMKSM-MVKHKFTQSA-N

Canonical SMILES

CC12CC(OC(=O)C1CCC3(C2CC=CC3=O)COC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5

Isomeric SMILES

C[C@@]12C[C@@H](OC(=O)[C@@H]1CC[C@@]3([C@H]2CC=CC3=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5

epi-12-palmatoside G is a natural product found in Fibraurea tinctoria with data available.

Epi-12-palmatoside G is a complex glycoside compound characterized by its molecular formula C25H30O10C_{25}H_{30}O_{10} and a melting point of 132–133 °C. It is derived from natural sources, particularly from the plant Fibraurea tinctoria, which has been noted for its diverse phytochemical profile. This compound has garnered attention due to its structural features, including multiple hydroxyl groups and a sugar moiety, which contribute to its biological activities and potential therapeutic applications .

  • Oxidation: The compound can undergo oxidation, leading to the formation of different oxidation products.
  • Reduction: It can also be reduced, affecting its functional groups and potentially altering its biological activity.
  • Hydrolysis: The hydrolysis of glycosidic bonds can release the aglycone portion of the molecule, which may have distinct biological properties .

These reactions are significant in understanding the compound's stability and reactivity under different conditions.

Epi-12-palmatoside G exhibits several notable biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities, which help in mitigating oxidative stress in biological systems.
  • Antidiabetic Effects: Research indicates that this compound may influence glycemic control by inhibiting enzymes such as α-glucosidase, thereby reducing postprandial blood glucose levels .
  • Anti-inflammatory Activity: Similar compounds from Fibraurea tinctoria have demonstrated anti-inflammatory effects, suggesting potential therapeutic applications for epi-12-palmatoside G in inflammatory conditions .

The synthesis of epi-12-palmatoside G can be approached through various methods:

  • Natural Extraction: The most common method involves extracting the compound from Fibraurea tinctoria using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where a sugar moiety is coupled with an aglycone precursor under acidic or enzymatic conditions.
  • Biotransformation: Utilizing microbial or enzymatic systems to modify existing compounds into epi-12-palmatoside G through selective reactions .

These methods highlight the versatility in obtaining this compound for research and application.

Epi-12-palmatoside G has several potential applications:

  • Nutraceuticals: Due to its antioxidant and antidiabetic properties, it is being investigated for use in dietary supplements aimed at managing blood sugar levels.
  • Pharmaceuticals: Its biological activities suggest potential roles in drug development for treating metabolic disorders and inflammatory diseases.
  • Cosmetics: Its antioxidant properties may also be leveraged in cosmetic formulations aimed at skin protection and anti-aging .

Epi-12-palmatoside G shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
ColumbamineQuaternary alkaloidAntidiabetic, anti-inflammatory
BerberineIsoquinoline alkaloidAntimicrobial, antidiabetic
MagnoflorineQuaternary alkaloidAntioxidant, neuroprotective
JatrorrhizineIsoquinoline alkaloidAntidiabetic, analgesic

Uniqueness of Epi-12-palmatoside G

Epi-12-palmatoside G is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups that enhance its solubility and bioactivity compared to other similar compounds. Its distinctive structure allows it to exhibit specific interactions with biological targets that may differ from those of columbamine or berberine, making it a subject of interest for further pharmacological studies.

XLogP3

0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

492.19954721 g/mol

Monoisotopic Mass

492.19954721 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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